molecular formula C8H3Cl2F B2868124 2,5-Dichloro-1-ethynyl-3-fluorobenzene CAS No. 2490375-66-9

2,5-Dichloro-1-ethynyl-3-fluorobenzene

Cat. No.: B2868124
CAS No.: 2490375-66-9
M. Wt: 189.01
InChI Key: SBYIDGMAZHQDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-1-ethynyl-3-fluorobenzene is a chemical compound with the molecular formula C8H3Cl2F. It is used in various scientific research applications due to its unique structure and properties. This compound is particularly valuable in organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

2,5-Dichloro-1-ethynyl-3-fluorobenzene is used in a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the development of new materials with unique properties.

    Biological Research: It is used to study molecular interactions and biological pathways.

Safety and Hazards

2,5-Dichloro-1-ethynyl-3-fluorobenzene is classified as a warning hazard according to GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Preparation Methods

The synthesis of 2,5-Dichloro-1-ethynyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The preparation methods can vary, but they generally involve the use of specific reagents and conditions to achieve the desired product.

Chemical Reactions Analysis

2,5-Dichloro-1-ethynyl-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the molecule with another atom or group.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Addition Reactions: These reactions involve the addition of atoms or groups of atoms to the molecule.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-ethynyl-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. Generally, it interacts with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

2,5-Dichloro-1-ethynyl-3-fluorobenzene can be compared with other similar compounds, such as:

  • 1,3-Dichloro-2-fluorobenzene
  • 2,6-Difluorobenzamide

These compounds share some structural similarities but differ in their specific properties and applications. The unique combination of chlorine, ethynyl, and fluorine atoms in this compound gives it distinct characteristics that make it valuable for specific research purposes .

Properties

IUPAC Name

2,5-dichloro-1-ethynyl-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)4-7(11)8(5)10/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYIDGMAZHQDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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